1-(2-Pyridyl)hexan-1,5-dione
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Overview
Description
1-(2-Pyridyl)hexan-1,5-dione is a heterocyclic compound with the molecular formula C11H13NO2. It is characterized by a pyridine ring attached to a hexane chain with two keto groups at positions 1 and 5.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Pyridyl)hexan-1,5-dione can be synthesized through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with 1,5-hexanedione in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, yielding the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Pyridyl)hexan-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to alcohols, yielding 1-(2-pyridyl)hexane-1,5-diol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products:
- Oxidation products include carboxylic acids and other oxidized derivatives.
- Reduction products include alcohols.
- Substitution reactions yield various functionalized pyridine derivatives .
Scientific Research Applications
1-(2-Pyridyl)hexan-1,5-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Pyridyl)hexan-1,5-dione involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, forming stable complexes that influence various biochemical pathways. Additionally, the keto groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Pyrrole: Known for its biological activity and diverse therapeutic applications.
Pyrazole: Widely used in medicinal chemistry for its versatility and biological properties.
Imidazo[1,2-a]pyridine: Significant in pharmaceutical and agrochemical industries.
Uniqueness: 1-(2-Pyridyl)hexan-1,5-dione is unique due to its specific structure, combining a pyridine ring with a hexane chain and two keto groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
1-pyridin-2-ylhexane-1,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-9(13)5-4-7-11(14)10-6-2-3-8-12-10/h2-3,6,8H,4-5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKOKAHAAWHQMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCC(=O)C1=CC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10579015 |
Source
|
Record name | 1-(Pyridin-2-yl)hexane-1,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10579015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
246160-12-3 |
Source
|
Record name | 1-(Pyridin-2-yl)hexane-1,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10579015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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